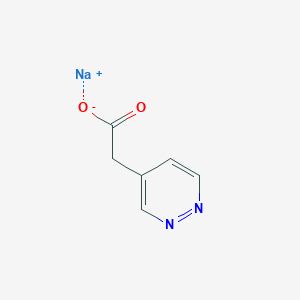

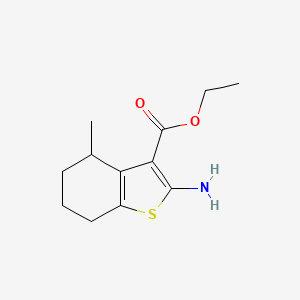

![molecular formula C9H9N3O2 B2756725 1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 926207-75-2](/img/structure/B2756725.png)

1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Molecular Structure Analysis

The molecular structure of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” is represented by the molecular formula C7H10N2O2 . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” involve a sequential opening/closing cascade reaction . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” include its appearance, which is white to cream or pale yellow in color. It is available in the form of crystals or powder or crystalline powder. The assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0%. The melting point (clear melt) is 136.0-145.0°C .

Applications De Recherche Scientifique

Selective Inhibition of A1 Adenosine Receptors

1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives have been explored for their potential in selectively inhibiting A1 adenosine receptors. This research aimed at improving the selectivity and affinity of compounds towards the A1 receptor subtype, comparing them with other pyrazolo-pyridines. The study synthesized a range of 4-aminopyrazolo[3,4-b]pyridine 5-carboxylic acid esters, which showed significant improvement in affinity and selectivity towards the A1 adenosine receptor, providing a promising avenue for therapeutic applications (Manetti et al., 2005).

Development of CRF(1) Antagonists

The compound has also served as a foundation for synthesizing derivatives targeting the corticotropin-releasing factor type-1 (CRF1) receptors. Through optimization processes, researchers developed compounds with subnanomolar binding affinity, indicating the potential for high-efficacy CRF(1) antagonists. These findings suggest the adaptability of the 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid framework for developing compounds with significant biological activities (Huang et al., 2003).

Antitumor and Antimicrobial Activities

Moreover, derivatives of 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid have been synthesized with an aim to explore their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to the discovery of compounds exhibiting cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of known standard treatments. This research opens pathways to developing new therapeutic agents against cancer and microbial infections (Riyadh, 2011).

Photophysical Property Studies

The pyrazolo[3,4-b]pyridine framework has also been utilized in the study of photophysical properties. Research into pyrazolo[3,4-b]pyridines with various substituents has shown the impact of these modifications on fluorescence properties. This area of study not only aids in understanding the photophysical behaviors of these compounds but also provides insights into their potential applications in material sciences, such as in the development of fluorescent probes or materials (Patil et al., 2011).

Mécanisme D'action

Target of Action

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Mode of Action

It’s known that the compound is part of the pyrazolo[3,4-b]pyridine family, which is known to interact with various biological targets due to its structural similarity with purine bases adenine and guanine .

Biochemical Pathways

It’s known that pyrazolo[3,4-b]pyridine derivatives can influence a wide range of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Compounds of the pyrazolo[3,4-b]pyridine family have been associated with a range of biological activities, including antibacterial, antiviral, antifungal, and antitumor effects .

Analyse Biochimique

Cellular Effects

The specific cellular effects of 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid are not well-documented. Related pyrazolo[3,4-b]pyridine derivatives have shown inhibitory effects on certain cellular processes. For instance, some derivatives have been found to inhibit TRKA, a receptor associated with cell proliferation and differentiation .

Molecular Mechanism

Related compounds have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid in laboratory settings. Related compounds have been synthesized and studied for their stability and long-term effects on cellular function .

Propriétés

IUPAC Name |

1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-12-8-6(5-11-12)3-7(4-10-8)9(13)14/h3-5H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCGGUUHASJKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C=C2C=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

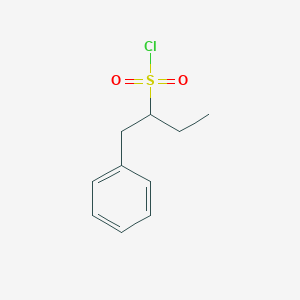

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2756643.png)

![ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2756647.png)

![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756648.png)

![N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2756652.png)

![(2S)-N-{1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2756654.png)

![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)

![N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2756660.png)

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)